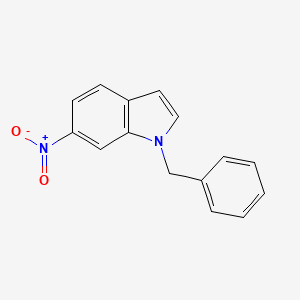

1-Benzyl-6-nitro-1H-indole

Description

Contextualization of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) and a pyrrole (B145914) ring, represents a cornerstone in the fields of organic and medicinal chemistry. scispace.com Its prevalence in a vast array of naturally occurring and synthetic biologically active compounds underscores its significance. scispace.combohrium.com Indole derivatives are integral to the structure of essential molecules like the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals, including the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. nih.gov The electron-rich nature of the indole ring system allows for diverse chemical modifications, making it a versatile building block for complex molecular architectures. scispace.com This chemical reactivity, coupled with its ability to participate in crucial biological interactions, solidifies the indole motif as a "privileged" structure in drug discovery. nih.govnih.gov Researchers continue to explore indole derivatives for a wide range of therapeutic applications, including treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.gov

Importance of the Nitro Group in Heterocyclic Compounds

The introduction of a nitro (NO₂) group onto a heterocyclic ring system, such as indole, significantly alters the molecule's electronic properties and chemical reactivity. ontosight.ai As a potent electron-withdrawing group, the nitro functionality deactivates the aromatic ring towards electrophilic attack and facilitates nucleophilic substitution reactions. This modification of reactivity provides a powerful tool for chemists to achieve regioselective functionalization. ontosight.ai Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group, opening pathways for further derivatization. In the context of medicinal chemistry, the presence of a nitro group can influence a compound's biological activity, with many nitro-containing heterocyclic compounds exhibiting antimicrobial, anticancer, and antioxidant effects. ontosight.ai For instance, 7-nitroindole (B1294693) and its derivatives have been investigated for their potential neuroprotective properties. ontosight.ai

Rationale for Investigating 1-Benzyl-6-nitro-1H-indole within Academic Research Paradigms

The compound this compound has attracted interest in academic research due to the specific combination of its structural features. The benzyl (B1604629) group attached to the nitrogen atom (N1 position) can enhance the compound's lipophilicity and modulate its electronic properties, which can be advantageous in the design of new therapeutic agents. The placement of the electron-withdrawing nitro group at the 6-position of the indole ring influences the molecule's reactivity and provides a site for further chemical modification.

A primary area of investigation for this compound is its use as a synthetic intermediate. A common synthetic route involves the benzylation of 6-nitroindole (B147325). smolecule.com The resulting this compound can then be subjected to reduction of the nitro group to form 1-benzyl-1H-indol-6-amine. smolecule.com This amine is a valuable precursor for the synthesis of a variety of other compounds with potential biological activities. For example, it can be reacted with thiosemicarbazides to generate thiosemicarbazone derivatives, which have been studied for their antioxidant and antimicrobial properties, as well as their ability to inhibit enzymes like tyrosinase. smolecule.com The study of this compound and its reactions provides fundamental insights into the chemistry of substituted indoles and aids in the development of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)14-7-6-13-8-9-16(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAJMPSNEPHSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 6 Nitro 1h Indole and Its Precursors

Historical Perspectives on Indole (B1671886) and Nitro-Indole Synthesis

The synthesis of the indole ring system has a rich history dating back over a century, with several named reactions still forming the bedrock of indole chemistry. These classical methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most well-known method for preparing indoles. byjus.comwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole core. byjus.comwikipedia.org

Another historically significant route is the Reissert indole synthesis , which utilizes o-nitrotoluene and diethyl oxalate (B1200264) as starting materials. wikipedia.org The initial step is a condensation reaction to form ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization, typically with zinc in acetic acid, to yield indole-2-carboxylic acid. wikipedia.org Subsequent decarboxylation affords the indole. wikipedia.org

The Leimgruber-Batcho indole synthesis provides a versatile route to indoles from o-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine. wikipedia.org The resulting β-amino-nitrostyrene derivative is then subjected to reductive cyclization to furnish the indole. wikipedia.org This method is particularly advantageous as it allows for the synthesis of indoles unsubstituted at the 2- and 3-positions and proceeds under relatively mild conditions. wikipedia.org

Classical Synthetic Routes to 1-Benzyl-6-nitro-1H-indole

N-Alkylation Strategies for Indole Formation

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the indole ring is a common transformation in the synthesis of N-substituted indoles. Classically, this is achieved through an SN2 reaction between the indolide anion and a benzyl halide. The indole nitrogen is first deprotonated using a suitable base to form the nucleophilic indolide. The choice of base and solvent is crucial to favor N-alkylation over potential C-alkylation.

A widely employed method for the N-benzylation of indole involves the use of a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, a general and high-yielding procedure for the N-benzylation of indole utilizes potassium hydroxide in DMSO, followed by the addition of benzyl bromide. This method is often preferred for its simplicity and effectiveness.

To synthesize this compound via this strategy, the starting material would be 6-nitroindole (B147325). The electron-withdrawing nature of the nitro group at the 6-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation. The resulting 6-nitroindolide anion can then react with benzyl bromide or a similar benzylating agent to yield the target compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 6-Nitroindole | Benzyl bromide | KOH | DMSO | This compound |

| 6-Nitroindole | Benzyl chloride | NaH | DMF | This compound |

Nitration Reactions of Indole Systems

Alternatively, this compound can be synthesized by the direct nitration of 1-benzylindole. The regioselectivity of electrophilic substitution on the indole ring is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. The indole nucleus is electron-rich and susceptible to electrophilic attack.

Nitration of N-substituted indoles typically occurs at the C3 position. However, if the C3 position is blocked, or under specific reaction conditions, nitration can be directed to the benzene (B151609) portion of the indole ring. The presence of the N-benzyl group can influence the regiochemical outcome of the nitration. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are often employed. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the indole ring. The separation of potential regioisomers (e.g., 4-nitro, 5-nitro, and 6-nitro) can be a significant challenge in this approach.

| Reactant | Nitrating Agent | Solvent | Major Products |

| 1-Benzylindole | HNO₃/H₂SO₄ | Acetic Anhydride | Mixture of nitroisomers |

| 1-Benzylindole | NO₂BF₄ | Acetonitrile (B52724) | Mixture of nitroisomers |

Modern and Advanced Synthetic Approaches

In recent decades, significant advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of indoles. These modern approaches often utilize transition metal catalysis and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Indolization Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted indoles. Several named reactions offer powerful tools for constructing the indole core with high levels of control over substitution patterns.

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.org This one-pot reaction is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular C-N bond formation. wikipedia.org

The Hegedus indole synthesis involves the palladium(II)-mediated cyclization of o-alkenylanilines. This oxidative cyclization provides a direct route to indoles from readily available starting materials.

Other notable transition metal-catalyzed methods that can be adapted for the synthesis of functionalized indoles include the Buchwald-Hartwig amination for C-N bond formation and the Sonogashira coupling for the introduction of alkyne moieties, which can then undergo subsequent cyclization. nih.gov For the synthesis of this compound, these methods could be employed to construct the 6-nitroindole precursor, which would then be N-benzylated.

| Reaction Name | Key Reactants | Catalyst | Key Bond Formation |

| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Palladium(II) acetate | C-C and C-N |

| Hegedus Indole Synthesis | o-Alkenylaniline | Palladium(II) chloride | C-N |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium complex with phosphine (B1218219) ligand | C-N |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Palladium complex and Copper(I) salt | C-C (alkyne) |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indoles. This includes the use of alternative energy sources, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in indole synthesis. elte.hunih.gov The application of microwave irradiation can significantly reduce reaction times for classical methods like the Fischer and Leimgruber-Batcho syntheses. nih.gov For the synthesis of this compound, microwave heating could be applied to both the N-benzylation and nitration steps, potentially leading to cleaner reactions and higher throughput. elte.hu

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. arabjchem.org Sonication can promote mass transfer and increase reaction rates, offering a milder alternative to high temperatures. Ultrasound has been successfully applied to various indole syntheses, including palladium-catalyzed coupling-cyclization reactions. arabjchem.org

The use of ionic liquids (ILs) as environmentally friendly solvents and catalysts has also gained traction in indole synthesis. tandfonline.comrsc.org ILs are non-volatile, thermally stable, and can be designed to have specific catalytic properties. Brønsted acidic ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis, offering advantages in terms of recyclability and ease of product separation. tandfonline.comrsc.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of organic compounds, particularly those involving hazardous reagents or intermediates, such as nitro derivatives. beilstein-journals.org While a dedicated flow synthesis for this compound is not extensively documented, the principles can be applied from established flow syntheses of related indole derivatives and nitro compound reductions. nih.govmdpi.com

The key advantages of using flow chemistry for this synthesis include superior control over reaction temperature, pressure, and residence time, which is critical for managing exothermic nitration reactions and improving the selectivity of reductive cyclizations of nitro compounds. nih.gov For instance, the reduction of aromatic nitro compounds to form anilines, a common step in some indole syntheses, has been successfully performed in continuous-flow reactors with high yields and significantly reduced reaction times compared to batch processes. beilstein-journals.org A continuous process could involve pumping a solution of a suitable nitro-precursor through a heated reactor coil packed with a catalyst, allowing for rapid and efficient conversion. nih.govbeilstein-journals.org This approach minimizes the accumulation of potentially unstable intermediates and allows for safer, automated, and scalable production. wiley-vch.de

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yields and purity in the synthesis of this compound hinges on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Regulation

The choice of solvent and the regulation of temperature are critical factors influencing reaction outcomes. In the N-alkylation of indoles with benzyl halides, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate the nucleophilic substitution. rsc.orgorgsyn.org

For the nitration of the indole ring, the solvent choice can dramatically affect the yield. Studies on related indole nitrations have shown that solvents like acetonitrile can significantly increase product yields compared to others like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govrsc.org

Temperature control is paramount, especially during nitration, which is a highly exothermic process. Maintaining low temperatures, typically between 0–5 °C, is often necessary to prevent over-nitration and the formation of undesired byproducts. nih.govrsc.org In contrast, N-benzylation reactions may be performed at room temperature or under reflux conditions to ensure completion. rsc.org

Table 1: Solvent and Temperature Effects on Related Indole Synthesis Reactions

| Reaction Type | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | N-Boc-Indole | DCM | 0-5 | 85 | nih.gov |

| Nitration | N-Boc-Indole | Acetonitrile | 0-5 | 97 | nih.gov |

| N-Benzylation | Indole-3-carbaldehyde | DMF | Reflux (6h) | 91 | rsc.org |

Catalyst Selection and Ligand Design

Catalysts play a pivotal role in many synthetic routes toward indole derivatives. For syntheses involving reductive cyclization of nitro compounds, palladium-based catalysts are highly effective. mdpi.com Specifically, palladium complexes with 1,10-phenanthroline (B135089) as a ligand have demonstrated high activity and robustness for the reductive cyclization of o-nitrostyrenes to form the indole core. mdpi.com The ligand is crucial as it stabilizes the metal center and modulates its catalytic activity.

Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound and its precursors are essential to obtain a product of high purity. A multi-step approach involving extraction, washing, and chromatography is typically employed.

Following the reaction, the mixture is often quenched with water and extracted into an organic solvent such as dichloromethane or diethyl ether. rsc.orgorgsyn.org The organic layer is then washed with water and sometimes a basic solution (e.g., 10% NaOH) to remove acidic impurities or unreacted starting materials. beilstein-journals.orgorgsyn.org The organic extract is subsequently dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4) or calcium chloride. orgsyn.orgorgsyn.org

After solvent removal, the crude product is typically purified using one of two primary methods:

Column Chromatography: This is a widely used technique for separating the target compound from byproducts and unreacted reagents. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate. rsc.org

Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. The crude solid is dissolved in a hot solvent, such as ethanol (B145695) or methanol (B129727), and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. rsc.orgorgsyn.org The final product's purity can be confirmed through analytical techniques like NMR spectroscopy. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 6 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). This high reactivity is due to the nitrogen heteroatom, which donates electron density to the ring system. Despite the presence of the electron-withdrawing nitro group at the 6-position, which deactivates the benzene (B151609) portion of the molecule, the pyrrole (B145914) ring retains significant nucleophilicity. scispace.com Electrophilic attack occurs preferentially at the C3 position, which possesses the highest electron density in the indole nucleus. beilstein-journals.org The N-benzyl group does not significantly alter the electronic properties of the indole ring system with respect to electrophilic attack, although it can exert steric influence.

Common electrophilic aromatic substitution reactions applicable to 1-Benzyl-6-nitro-1H-indole include halogenation, nitration, and Friedel-Crafts reactions. beilstein-journals.orgnih.gov For instance, nitration can be achieved using various nitrating agents, with some modern protocols utilizing non-acidic conditions to avoid sensitive functional groups. byjus.com Friedel-Crafts acylation, typically catalyzed by a Lewis acid, would also be expected to yield a 3-acyl derivative. beilstein-journals.org

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 1-Benzyl-3-bromo-6-nitro-1H-indole |

| Nitration | HNO₃/H₂SO₄ or CF₃COONO₂ | 1-Benzyl-3,6-dinitro-1H-indole |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ or Et₂AlCl | 1-(1-Benzyl-6-nitro-1H-indol-3-yl)ethanone |

| Sulfonation | SO₃ in pyridine | This compound-3-sulfonic acid |

Nucleophilic Reactions Involving the Nitro Group

The nitro group at the 6-position is a key functional handle, enabling a variety of transformations through nucleophilic reactions. These can be broadly categorized into the reduction of the nitrogen center and the displacement of the entire nitro moiety.

The reduction of aromatic nitro groups is a fundamental and widely used transformation in organic synthesis. nih.gov This reaction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, significantly altering the molecule's electronic properties and reactivity. The reduction of this compound to 1-benzyl-1H-indol-6-amine is a critical step for accessing a wide array of further functionalized indole derivatives.

The reduction process can be controlled to yield different products. Complete reduction to the corresponding amine is the most common transformation and can be achieved with various reagents, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Platinum(IV) oxide) and metal-acid systems (e.g., tin, iron, or zinc in the presence of acid). nih.govwikipedia.orgnih.gov Milder reducing agents or carefully controlled conditions can lead to partial reduction, yielding intermediate products such as hydroxylamines or nitroso compounds. nih.govnih.govwiley-vch.de For example, the use of zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the preparation of aryl hydroxylamines from nitroarenes. nih.gov

| Product | Typical Reagents and Conditions |

|---|---|

| 1-Benzyl-1H-indol-6-amine | H₂, Pd/C in Ethanol (B145695); or Fe/HCl; or SnCl₂/HCl |

| 1-Benzyl-6-(hydroxyamino)-1H-indole | Zn dust, NH₄Cl in aqueous ethanol |

| 1-Benzyl-6-nitroso-1H-indole | Controlled catalytic hydrogenation or specific metal salt reductants |

| 6,6'-Azoxybis(1-benzyl-1H-indole) | Mild reducing agents like NaBH₄ with catalyst modifications |

Under certain conditions, the nitro group can function as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. rsc.org For this to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups, and the attacking species must be a potent nucleophile. In this compound, the nitro group itself provides the necessary activation. Nucleophilic attack is favored at the positions ortho and para to the nitro group (C5 and C7).

While displacement of a nitro group is less common than that of a halogen, it is a known process, particularly in highly activated systems. acs.orgresearchgate.net Strong nucleophiles such as alkoxides, thiolates, or amines can displace the nitro group, especially at elevated temperatures. slideshare.netlibretexts.org For instance, reaction with sodium methoxide (B1231860) in a suitable solvent could potentially yield 1-Benzyl-6-methoxy-1H-indole. The viability and regioselectivity of such displacement reactions depend heavily on the specific reaction conditions and the nature of the nucleophile.

Oxidative Transformations and Stability Investigations

The this compound molecule possesses several sites susceptible to oxidation. The indole nucleus, particularly the C2-C3 double bond, is prone to oxidative cleavage or transformation, although the electron-withdrawing nitro group may confer some stability compared to unsubstituted indoles. mdpi.comnih.gov Harsh oxidation can lead to the formation of isatin-type derivatives or ring-opened products.

More specific to this molecule is the N-benzyl group, which contains a benzylic C-H bond. Benzylic positions are readily oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. masterorganicchemistry.com This reaction typically converts the benzylic methylene (B1212753) group into a carbonyl, which would transform this compound into 1-Benzoyl-6-nitro-1H-indole. This transformation requires the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com The stability of the molecule is therefore dependent on the reaction environment; it is generally stable under neutral or mildly acidic/basic conditions but can be transformed under strong oxidizing conditions.

Cycloaddition Reactions and Pericyclic Processes

The C2-C3 double bond of the indole ring can participate as a 2π component in various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic systems.

A prominent example is the [4+2] Diels-Alder reaction, where the indole acts as the dienophile. wikipedia.orgmasterorganicchemistry.com The reaction is particularly effective when the indole ring is substituted with electron-withdrawing groups, which lower the energy of the LUMO of the dienophile. The 6-nitro group in this compound serves this purpose, activating the C2-C3 bond for reaction with electron-rich dienes. For example, reaction with an in situ-generated ortho-quinodimethane could yield a dihydroindolo[2,3-b]carbazole derivative. nih.gov

The indole C2-C3 bond is also an excellent dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. beilstein-journals.orgrsc.orguchicago.edu These reactions involve a 1,3-dipole, such as an azomethine ylide, a nitrile oxide, or an azide, reacting with the indole π-system to form a five-membered heterocyclic ring fused to the indole core. scispace.com For instance, the reaction of this compound with an azomethine ylide (generated in situ from an amino acid and an aldehyde) would produce complex spiropyrrolidine-indole structures. beilstein-journals.orgnih.gov

Rearrangement Reactions and Isomerization Pathways

The functional groups present in this compound allow for several potential rearrangement reactions, typically under specific catalytic conditions such as strong acids or photochemical activation.

One plausible transformation is a Fries-type rearrangement of the N-benzyl group. While classically applied to O-acyl phenols or N-acyl anilines, analogous migrations of N-alkyl or N-benzyl groups from nitrogen to a ring carbon have been reported. This reaction is typically catalyzed by strong Lewis or Brønsted acids and would result in the migration of the benzyl (B1604629) group from the nitrogen atom to one of the carbon atoms of the indole nucleus, likely C3 or C5.

Another possibility involves the nitro group. Aromatic nitro compounds are known to undergo rearrangements under certain conditions. For example, some substituted nitroanilines can rearrange in concentrated sulfuric acid, involving the migration of the nitro group. researchgate.net While a direct analogy for this compound is not established, the potential for such a migration under harsh acidic conditions cannot be ruled out. Furthermore, ortho-nitrobenzyl compounds are well-known to undergo photochemical rearrangements, although this is less relevant to the 6-nitro substitution pattern. researchgate.net

Metal-Mediated and Organocatalytic Transformations of the Core Structure

The indole scaffold is a prominent feature in numerous biologically active compounds, making the development of methods for its functionalization an area of intense research. For this compound, catalytic transformations can be broadly categorized into reactions involving the nitro group and those that modify the indole ring itself.

Metal-Mediated Transformations

Metal catalysts, particularly those based on transition metals like palladium, are highly effective for a range of transformations on indole derivatives. The most significant and widely applied of these is the reduction of the nitro group.

Reduction of the Nitro Group:

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it provides a route to anilines which are valuable synthetic intermediates. mt.com Catalytic hydrogenation is a common and efficient method for this purpose. uctm.edu This process typically involves the use of hydrogen gas in the presence of a metal catalyst. researchgate.net

The general reaction is as follows: this compound → 1-Benzyl-6-amino-1H-indole

A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being one of the most common. researchgate.net The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol under an atmosphere of hydrogen. researchgate.net The process is generally clean and high-yielding. The mechanism of nitrobenzene (B124822) reduction over a platinum catalyst has been studied and is believed to proceed through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. lboro.ac.uk While the specific kinetics for this compound are not extensively detailed in the literature, the general mechanism for aromatic nitro group reduction is well-established. lboro.ac.uk

| Catalyst System | Reductant | Conditions | Product | Notes |

| Pd/C | H₂ (1 atm) | Methanol, Room Temperature | 1-Benzyl-6-amino-1H-indole | A standard and highly efficient method for nitro group reduction. researchgate.net |

| Platinum-based catalysts | H₂ | Varies | 1-Benzyl-6-amino-1H-indole | Known for high efficiency in nitroarene hydrogenation. lboro.ac.uk |

| Nickel or Cobalt catalysts | H₂ | Varies, often elevated temperature and pressure | 1-Benzyl-6-amino-1H-indole | Cost-effective alternatives to noble metal catalysts. google.com |

| Vanadium compounds (as co-catalyst) | H₂ | In conjunction with noble metal, nickel, or cobalt catalysts | 1-Benzyl-6-amino-1H-indole | Can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com |

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to indole chemistry. nih.govresearchgate.net While specific examples for this compound are not prevalent, the principles can be applied. For these reactions to occur, a leaving group (typically a halide or triflate) is usually required on the indole ring. For instance, if a bromo-substituted analogue like 1-Benzyl-5-bromo-6-nitro-1H-indole were used, a Suzuki coupling with an arylboronic acid could be envisioned to introduce a new aryl group at the C5 position.

The electron-withdrawing nature of the nitro group at C6 would influence the reactivity of the various positions on the indole ring towards electrophilic aromatic substitution and potentially impact the oxidative addition step in cross-coupling cycles.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. rsc.org For indole derivatives, organocatalytic reactions often involve the functionalization at the nucleophilic C3 position.

Functionalization of the Indole Core:

The asymmetric functionalization of indoles is a well-developed area within organocatalysis. rsc.org These reactions typically involve the reaction of the indole with an electrophile in the presence of a chiral organocatalyst. For this compound, the strong electron-withdrawing effect of the nitro group at the C6 position reduces the nucleophilicity of the indole ring, particularly at the C3 position. This deactivation can make traditional Friedel-Crafts type alkylations more challenging. However, the development of highly reactive electrophiles and potent organocatalytic systems may overcome this hurdle.

While direct organocatalytic functionalization of the this compound core is not widely reported, the reduction of the nitro group to an amine would dramatically alter the electronic properties of the indole ring. The resulting 1-Benzyl-6-amino-1H-indole would be significantly more electron-rich and therefore more susceptible to electrophilic attack, opening up a wider range of possibilities for organocatalytic C3 functionalization.

Furthermore, there are organocatalytic methods for the reduction of aromatic nitro compounds that could be applied to this compound. acs.orgresearchgate.net These methods often utilize a stoichiometric reductant, such as a Hantzsch ester or sodium borohydride, with a catalytic amount of an organic molecule to facilitate the reduction. acs.org These metal-free reduction methods offer an alternative to traditional catalytic hydrogenation. beilstein-journals.org

| Transformation | Catalyst Type | Potential Reaction |

| Reduction of Nitro Group | Organocatalyst (e.g., supported Phenyl(2-quinolyl)methanol) | NaBH₄ |

| C3-Alkylation | Chiral Brønsted Acid or Amine | Reaction with electrophiles (e.g., α,β-unsaturated aldehydes) |

Design, Synthesis, and Structural Modification of 1 Benzyl 6 Nitro 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies Design for Indole (B1671886) Scaffolds

The design of SAR studies for 1-benzyl-6-nitro-1H-indole derivatives is crucial for identifying key structural features that govern their biological activity. A systematic approach to SAR exploration involves modifying specific regions of the molecule and assessing the impact of these changes on its interaction with a biological target.

For the this compound scaffold, SAR studies would typically focus on three primary regions: the N1-benzyl moiety, the indole core (positions C2, C3, C4, C5, and C7), and the C6-nitro group. The initial design would involve the synthesis of a focused library of analogs where each of these regions is systematically altered.

Key Considerations for SAR Study Design:

Electronic Effects: The electron-withdrawing nature of the C6-nitro group significantly influences the reactivity of the indole ring, making it more susceptible to nucleophilic attack and modifying the electron density of the entire scaffold. The impact of this group on activity is a primary focus.

Steric Bulk: The size and conformation of substituents on the N1-benzyl group and the indole ring can influence binding affinity and selectivity for a target protein.

Lipophilicity: Modifications to the scaffold, particularly the N1-benzyl group, can alter the compound's lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic properties.

Hydrogen Bonding: The introduction or removal of hydrogen bond donors and acceptors can significantly impact target binding. The C6-nitro group itself can act as a hydrogen bond acceptor.

A study on the mutagenic activities of various nitro-substituted indoles revealed that the position of the nitro group is a critical determinant of activity. While nitro groups at the C4 or C7 positions resulted in weak or no mutagenic activity, those at C2, C5, or C6 generally led to measurable activity. nih.gov This highlights the importance of the C6-nitro group's position in the biological activity of this compound.

Functionalization Strategies at the Benzyl (B1604629) Moiety (N1-Benzyl)

The N1-benzyl group of this compound offers a prime site for synthetic modification to explore SAR and optimize physicochemical properties. Functionalization can be achieved at the benzylic methylene (B1212753) group or on the aromatic ring of the benzyl substituent.

Strategies for Modifying the Benzyl Group:

Substitution on the Aromatic Ring: A variety of commercially available substituted benzyl bromides can be used in the initial synthesis to introduce electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring. This allows for a systematic evaluation of electronic and steric effects.

Benzylic Functionalization: The benzylic C-H bonds can be targets for functionalization. For instance, Wohl-Ziegler bromination can introduce a bromine atom at the benzylic position, which can then serve as a handle for further nucleophilic substitution reactions. wikipedia.org Oxidation of a benzylic methylene group to a carbonyl can also be achieved using reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Para-substitution on Benzyl Ring | 6-nitroindole (B147325), NaH, p-methoxybenzyl chloride, DMF | Introduction of an electron-donating group |

| Ortho-substitution on Benzyl Ring | 6-nitroindole, NaH, o-chlorobenzyl chloride, DMF | Introduction of an electron-withdrawing group and steric bulk |

| Benzylic Bromination | This compound, NBS, benzoyl peroxide, CCl4 | Formation of 1-(bromophenylmethyl)-6-nitro-1H-indole |

| Benzylic Oxidation | This compound, CrO3-dmpyz, CH2Cl2 | Formation of 1-benzoyl-6-nitro-1H-indole |

Substitution Pattern Variations on the Indole Ring System (C2-C7)

The indole ring of this compound is a rich platform for introducing a wide array of substituents. The C2 and C3 positions are particularly reactive towards electrophiles, while nucleophilic substitution can also be achieved, especially given the electron-withdrawing nature of the C6-nitro group.

Electrophilic Substitution: The C3 position of the indole ring is the most common site for electrophilic attack. However, the presence of the electron-withdrawing nitro group at C6 can deactivate the ring towards electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation can introduce a formyl group at the C3 position.

Nucleophilic Substitution: The electron-deficient nature of the 6-nitroindole system can facilitate nucleophilic aromatic substitution. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the C2 position with various nitrogen and sulfur nucleophiles. nii.ac.jp This suggests that similar transformations could be applied to the 1-benzyl analog.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to introduce aryl, heteroaryl, or vinyl substituents at halogenated positions of the indole ring. This would require the initial synthesis of a halogenated this compound derivative.

| Position | Reaction Type | Example Reagents and Conditions | Product Type |

| C3 | Vilsmeier-Haack | POCl3, DMF | 3-formyl-1-benzyl-6-nitro-1H-indole |

| C2 | Nucleophilic Substitution | NaSMe, DMF (on a C3-formyl activated substrate) | 2-methylthio-3-formyl-1-benzyl-6-nitro-1H-indole |

| C5 | Suzuki Coupling | 5-bromo-1-benzyl-6-nitro-1H-indole, Arylboronic acid, Pd(PPh3)4, Na2CO3 | 5-aryl-1-benzyl-6-nitro-1H-indole |

Modifications at the Nitro Group (C6-Nitro)

The C6-nitro group is a key functional handle that can be readily transformed into other functional groups, leading to a diverse range of derivatives. The most common modification is its reduction to an amino group.

Reduction to an Amine: The nitro group can be reduced to a primary amine using various reagents. Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or the use of metals in acidic media (e.g., SnCl2, HCl or Fe, HCl). csbsju.eduwikipedia.org The resulting 6-amino-1-benzyl-1H-indole is a versatile intermediate.

Further Derivatization of the Amino Group: The newly formed amino group can be further functionalized through acylation, sulfonylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce a variety of substituents at the C6 position.

A study has shown that aromatic nitro compounds can be readily reduced by SnCl2·2H2O in alcohol, leaving other sensitive groups like esters and nitriles unaffected. stackexchange.com

| Initial Functional Group | Transformation | Reagents and Conditions | Resulting Functional Group |

| C6-Nitro | Reduction | SnCl2·2H2O, Ethanol (B145695) | C6-Amino |

| C6-Amino | Acylation | Acetic anhydride, Pyridine | C6-Acetamido |

| C6-Amino | Sulfonylation | Benzenesulfonyl chloride, Pyridine | C6-Benzenesulfonamido |

| C6-Amino | Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuBr | C6-Bromo |

Stereochemical Considerations and Enantioselective Synthesis of Chiral Analogs

The introduction of stereocenters into the this compound scaffold can lead to enantiomers with distinct biological activities and pharmacological profiles. Chirality can be introduced at various positions, including the benzylic carbon of the N1-substituent or on side chains attached to the indole ring.

Asymmetric Synthesis: Enantioselective synthesis is a powerful tool for obtaining single enantiomers. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool. For example, an asymmetric reduction of a ketone on a side chain could generate a chiral alcohol.

Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated by chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

Combinatorial and Parallel Synthesis Approaches for Derivative Libraries

Combinatorial and parallel synthesis techniques are highly effective for the rapid generation of large and diverse libraries of this compound derivatives for high-throughput screening. These approaches rely on the use of solid-phase synthesis or solution-phase parallel synthesis with efficient purification methods.

A general strategy for the combinatorial synthesis of a this compound library could involve the following steps:

Scaffold Synthesis: Synthesis of a common intermediate, such as a halogenated this compound, which can be attached to a solid support.

Diversification: The solid-supported intermediate is then subjected to a series of parallel reactions to introduce diversity at specific positions. For example, a library of different boronic acids could be used in a Suzuki coupling reaction to introduce a variety of aryl or heteroaryl groups.

Cleavage and Purification: The final products are cleaved from the solid support and purified.

This approach allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of lead compounds with desired biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 1-Benzyl-6-nitro-1H-indole. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, the calculated exact mass is 252.0899, corresponding to its molecular formula C₁₅H₁₂N₂O₂. vibrantpharma.com

Collision-induced dissociation (CID) within the mass spectrometer provides detailed information about the molecule's structure through fragmentation analysis. The fragmentation pattern is predictable based on the compound's structure, with the most stable ions forming preferentially. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or related neutral species like HNO₂. nih.gov For this compound, the benzylic C-N bond is also susceptible to cleavage.

Expected Fragmentation Pattern:

Loss of NO₂: A primary fragmentation would be the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 206.

Loss of HNO₂: The neutral loss of nitrous acid (HNO₂) can occur, leading to a fragment at m/z 205. nih.gov

Tropylium (B1234903) Cation: Cleavage of the N-benzyl bond is expected to produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Indole (B1671886) Fragment: The corresponding 6-nitro-1H-indole fragment would be observed at m/z 161 following the loss of the benzyl (B1604629) group.

| m/z (Predicted) | Proposed Fragment Ion | Proposed Formula | Description |

|---|---|---|---|

| 252.0899 | [M]⁺ | [C₁₅H₁₂N₂O₂]⁺ | Molecular Ion |

| 206.0917 | [M - NO₂]⁺ | [C₁₅H₁₂N]⁺ | Loss of nitro radical |

| 161.0375 | [M - C₇H₇]⁺ | [C₈H₅N₂O₂]⁺ | Loss of benzyl radical |

| 91.0542 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are necessary for unambiguous assignment. rsc.orgyoutube.com

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular structure. sdsu.eduemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the indole ring system and within the benzyl group's phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This technique is crucial for identifying and assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. youtube.com For instance, the quaternary carbons of the indole ring and the nitro-substituted C6 would be assigned using HMBC correlations from neighboring protons.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |

|---|---|---|---|

| 2 | ~7.2 | ~128 | C3, C3a, C7a |

| 3 | ~6.7 | ~104 | C2, C3a, C4 |

| 4 | ~7.6 | ~121 | C3, C5, C7a |

| 5 | ~7.9 | ~118 | C4, C6, C7 |

| 6 | - | ~143 | - |

| 7 | ~8.4 | ~115 | C5, C6, C7a |

| N-CH₂ | ~5.4 | ~51 | C2, C7a, Benzyl C1' |

| Benzyl Phenyl | 7.2-7.4 | 127-136 | N-CH₂ |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure and dynamics of the compound in its solid form. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous materials. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. ssNMR could be used to identify and quantify different polymorphic forms of this compound and to probe the local molecular environment in an amorphous state.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the planarity of the indole ring system and determine the conformation of the benzyl group relative to the indole moiety. Furthermore, it would reveal the intermolecular interactions, such as π-π stacking, that govern the crystal packing in the solid state. As this compound is achiral, absolute stereochemistry is not a factor; however, for chiral derivatives, this method would be the gold standard for its determination.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. For this compound, strong characteristic absorption bands would be expected for the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. researchgate.net Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar, symmetric vibrations, such as the aromatic ring stretching modes.

Hydrogen Bonding: The parent indole molecule exhibits a characteristic N-H stretching band around 3400 cm⁻¹. researchgate.net In this compound, the substitution of the indole nitrogen with a benzyl group eliminates the possibility of N-H···acceptor hydrogen bonding. This absence would be confirmed in the FT-IR spectrum by the lack of a sharp N-H stretching band in the 3500-3300 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 2950-2850 | C-H Stretch | Methylene (B1212753) (-CH₂-) |

| 1560-1500 | Asymmetric N-O Stretch | Nitro (-NO₂) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1360-1300 | Symmetric N-O Stretch | Nitro (-NO₂) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. wikipedia.org this compound itself is an achiral molecule and therefore will not exhibit a CD or ORD signal.

However, if a chiral center were introduced into the molecule, for example, by substitution on the benzyl group or the indole ring, the resulting enantiomers would produce mirror-image CD and ORD spectra. These techniques would then become essential for:

Determining absolute configuration: By comparing experimental spectra with those predicted by quantum chemical calculations or with known standards.

Studying conformational changes: The CD signal is highly sensitive to the molecule's three-dimensional structure in solution.

The indole chromophore itself is a subject of interest in CD spectroscopy, and its electronic transitions give rise to characteristic CD signals when it is part of a chiral system, as seen in many indole alkaloids. nih.govnih.gov Therefore, chiroptical methods would be a powerful tool for the stereochemical analysis of any chiral derivatives of this compound.

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Isomers

The rigorous evaluation of chemical purity and the separation of isomers are critical aspects of the characterization of novel compounds. For this compound, a multifaceted approach employing various chromatographic techniques is essential to ensure the quality of the synthesized compound and to isolate any potential isomers. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these analytical challenges, offering high resolution and sensitivity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of a wide range of organic molecules, including N-benzyl indole derivatives. This method is well-suited for determining the presence of impurities that may arise during the synthesis of this compound, such as starting materials, by-products, or degradation products.

A typical RP-HPLC method for the analysis of N-benzyl substituted indoles would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer or an acid modifier like phosphoric or formic acid to ensure good peak shape and reproducibility. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation of the target compound from any impurities.

For instance, a method analogous to the analysis of N-Benzyl-1H-indole-3-ethylamine could be adapted. sielc.com Detection is commonly performed using a UV-Vis detector, as the indole and nitro functional groups in this compound are expected to exhibit strong chromophoric activity, allowing for sensitive detection. The purity of a sample of 1-Benzyl-indole-3-carbinol, a related compound, was successfully determined to be greater than 95% using HPLC analysis, highlighting the utility of this technique. nih.gov

A hypothetical RP-HPLC method for the purity assessment of this compound is detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Isolation of Isomers by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

While this compound itself is not chiral, derivatives or related compounds in this chemical family may possess stereogenic centers, necessitating enantiomeric separation. Furthermore, the synthesis of substituted indoles can sometimes yield positional isomers. Chiral HPLC is the preeminent technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for the separation of a broad range of chiral compounds. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The choice of mobile phase is crucial in chiral separations and can be broadly categorized into normal-phase, reversed-phase, and polar organic modes. Normal-phase chromatography, using eluents like hexane/isopropanol, is frequently employed for chiral separations on polysaccharide-based CSPs.

For the potential separation of chiral analogues of this compound, a screening approach using different chiral columns and mobile phases would be the first step in method development. The interactive table below outlines a potential starting point for the chiral separation of a hypothetical chiral derivative.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

In addition to HPLC, other chromatographic techniques such as Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could also be employed for purity assessment, particularly for assessing volatile impurities. However, the relatively low volatility and thermal stability of this compound may make HPLC the more suitable technique.

Computational and Theoretical Investigations of 1 Benzyl 6 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For 1-benzyl-6-nitro-1H-indole, these methods would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles.

Commonly used functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are effective for these types of calculations on indole (B1671886) derivatives. researchgate.net The results of a DFT optimization would provide a three-dimensional model of the molecule's most stable conformation. Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would highlight the electron-rich and electron-deficient regions of this compound, which is crucial for understanding its intermolecular interactions.

Table 1: Representative Predicted Bond Lengths and Angles for a Nitro-Indole Derivative using DFT

| Parameter | Predicted Value |

| C-N (indole ring) | ~1.38 Å |

| C=C (indole ring) | ~1.37 - 1.45 Å |

| N-O (nitro group) | ~1.23 Å |

| C-N-C (indole ring) | ~108° |

| O-N-O (nitro group) | ~124° |

Note: This table presents typical values for a nitro-indole scaffold based on DFT calculations and is for illustrative purposes. Actual values for this compound would require a specific calculation.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations would be used to obtain precise values for its total energy, ionization potential, and electron affinity. While computationally more demanding than DFT, methods like CCSD(T) are considered a "gold standard" for accuracy in computational chemistry. researchgate.net These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgwuxiapptec.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. wikipedia.org

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich indole ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution would suggest that the molecule is susceptible to electrophilic attack on the indole moiety and nucleophilic attack related to the nitro group. Various global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 |

Note: These are representative values to illustrate the concepts. Specific calculations for this compound would be necessary to determine the actual values.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. These simulations would reveal the different spatial arrangements the molecule can adopt due to the rotation around single bonds, particularly the bond connecting the benzyl (B1604629) group to the indole nitrogen. By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to investigate the influence of the solvent on the molecule's conformation and behavior. By including explicit solvent molecules in the simulation box, it is possible to model how interactions with the solvent, such as hydrogen bonding or dielectric effects, might favor certain conformations of this compound over others.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can be used to identify the transition states of the reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

By employing methods like DFT, it is possible to locate the geometry of the transition state and calculate its energy. This information allows for the construction of a detailed reaction energy profile, which maps the energy changes as the reactants are converted into products. Such studies have been performed for the nitration of indole derivatives, providing insights into the regioselectivity of the reaction. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. modgraph.co.uk The predicted chemical shifts can then be compared with experimental data to confirm the molecule's structure.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental spectra to aid in the assignment of vibrational modes. The predicted frequencies are often scaled to account for systematic errors in the computational methods.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Indole H-2 | 7.2 - 7.4 |

| Indole H-3 | 6.6 - 6.8 |

| Indole H-4 | 7.8 - 8.0 |

| Indole H-5 | 7.3 - 7.5 |

| Indole H-7 | 8.2 - 8.4 |

| Benzyl CH₂ | 5.4 - 5.6 |

| Benzyl Phenyl | 7.1 - 7.3 |

Note: This table provides an educated estimation of chemical shifts based on known values for similar structures and is for illustrative purposes only. Accurate prediction requires specific quantum chemical calculations.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Ligand-based drug design, a complementary approach, is utilized when the three-dimensional structure of the target is unknown. jubilantbiosys.comnih.gov This method relies on the knowledge of molecules that bind to the biological target of interest to develop a model that can predict the activity of new compounds. nih.gov

For this compound, both virtual screening and ligand-based drug design methodologies could be employed to identify its potential biological targets and to design more potent analogs. In a virtual screening campaign, the structure of this compound could be used as a query to search large compound databases for structurally similar molecules. These molecules could then be docked into the binding sites of various known drug targets to predict their binding affinity and mode of interaction.

In the absence of a known 3D structure of a target, ligand-based methods become paramount. jubilantbiosys.com One common ligand-based approach is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By analyzing a set of known active and inactive molecules that are structurally related to this compound, a pharmacophore model could be generated. This model could then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

Another ligand-based technique is shape-based screening. This method assumes that molecules with similar shapes are likely to have similar biological activities. The 3D shape of this compound would be used as a template to search for compounds with a high degree of shape similarity.

The following table illustrates a hypothetical virtual screening workflow for this compound.

| Step | Description | Tools and Techniques | Desired Outcome |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC database, PubChem, internal compound libraries. | A curated library of drug-like molecules. |

| 2. Ligand Preparation | The 3D structure of this compound is optimized. | Molecular mechanics force fields (e.g., MMFF94). | A low-energy conformation of the query molecule. |

| 3. Screening | The compound library is screened against the query molecule. | Pharmacophore modeling, shape-based screening, similarity searching. | A list of hit compounds with high similarity to the query. |

| 4. Post-Screening Analysis | The hit compounds are filtered and prioritized. | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, molecular docking (if a target is known). | A smaller set of promising lead candidates for further investigation. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com These models are powerful tools in drug design for predicting the activity of novel compounds and for optimizing lead structures. acs.org

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most potent. Furthermore, the QSAR model can provide insights into the structure-activity relationships of the compound series, highlighting which molecular features are most important for biological activity.

Similarly, QSPR models can be developed to predict various physicochemical properties of this compound and its derivatives, such as solubility, melting point, and logP. These properties are crucial for determining the drug-likeness of a compound and its potential for oral bioavailability.

The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR/QSPR study of this compound derivatives.

| Descriptor | Symbol | Description | Potential Impact |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | Can influence absorption and distribution. |

| LogP | logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area | TPSA | The sum of the surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Donors | HBD | The number of hydrogen atoms attached to nitrogen or oxygen. | Influences solubility and receptor binding. |

| Number of Hydrogen Bond Acceptors | HBA | The number of nitrogen or oxygen atoms. | Influences solubility and receptor binding. |

| Dipole Moment | μ | A measure of the polarity of the molecule. | Can affect ligand-receptor interactions. |

By systematically modifying the structure of this compound and applying these computational methodologies, researchers can rationally design new analogs with improved biological activity and drug-like properties.

Biological and Biochemical Investigation Methodologies for 1 Benzyl 6 Nitro 1h Indole

In Vitro Biological Activity Screening Methodologies (e.g., cell-free assays, cellular models)

Initial investigation into the biological effects of 1-Benzyl-6-nitro-1H-indole would commence with a tiered screening approach. The primary goal is to ascertain if the compound elicits any biological response in simplified, controlled environments before moving to more complex systems.

Cell-Free Assays: These assays are fundamental for determining if the compound directly interacts with isolated biological macromolecules like enzymes or receptors. A panel of assays targeting key protein classes would be a logical starting point. For instance, screening against a panel of kinases, proteases, or phosphatases could reveal potential inhibitory or activating effects.

Hypothetical Cell-Free Screening Panel for this compound

| Assay Type | Target Class | Principle | Endpoint Measurement |

|---|---|---|---|

| Kinase Assay | Protein Kinases | Measures the transfer of a phosphate group from ATP to a substrate peptide. | Luminescence, Fluorescence, Radioactivity |

| Protease Assay | Proteases | Measures the cleavage of a specific substrate. | Fluorescence (FRET), Colorimetry |

| Phosphatase Assay | Protein Phosphatases | Measures the removal of a phosphate group from a substrate. | Colorimetry, Fluorescence |

Cellular Models: Following cell-free screening, the compound's activity would be assessed in cellular models to understand its effects in a more biologically relevant context. This involves treating various cell lines with the compound and measuring specific outcomes. The choice of cell lines would depend on the therapeutic area of interest (e.g., cancer cell lines for oncology, neuronal cells for neuroscience). High-content screening (HCS) can be employed to simultaneously measure multiple parameters, such as cell viability, proliferation, apoptosis, and changes in cellular morphology.

Illustrative Cellular Assay Panel for this compound

| Assay Type | Cell Line Example | Parameter Measured | Detection Method |

|---|---|---|---|

| Cytotoxicity/Cytostatic Assay | HeLa, A549, MCF-7 | Cell Viability, Proliferation | MTT, CellTiter-Glo® |

| Apoptosis Assay | Jurkat | Caspase Activation, Annexin V staining | Flow Cytometry, HCS |

| Cell Cycle Analysis | HEK293 | DNA Content | Flow Cytometry |

Molecular Target Identification and Validation Strategies

Should this compound demonstrate significant activity in the initial screening, the next critical step is to identify its specific molecular target(s). This is a challenging but essential process for understanding its mechanism of action and for further drug development.

Affinity-Based Probes and Chemical Proteomics

This powerful approach involves chemically modifying this compound to create a "probe" that can be used to "fish out" its binding partners from a complex biological sample, such as a cell lysate. A common strategy is to attach a biotin tag to the molecule via a linker. The biotinylated probe is then incubated with the cell lysate, and the probe-protein complexes are captured using streptavidin-coated beads. The bound proteins are then identified by mass spectrometry.

Genetic Perturbation Studies in Cellular Systems

Genetic techniques can complement chemical proteomics to identify or validate a target. In a cellular system where this compound shows an effect, technologies like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out individual genes. If the cellular response to the compound is diminished or abolished when a particular gene is silenced or deleted, it strongly suggests that the protein encoded by that gene is the target of the compound.

Biochemical Mechanism of Action Elucidation

Once a molecular target is identified, detailed biochemical studies are necessary to elucidate the precise mechanism of action.

Enzyme Kinetic Studies for Inhibition or Activation

If the identified target is an enzyme, enzyme kinetic studies are performed to characterize the nature of the interaction. By measuring the enzyme's reaction rate at various substrate and inhibitor (this compound) concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ), which quantifies the compound's potency.

Table of Enzyme Kinetic Parameters

| Parameter | Description |

|---|---|

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Kᵢ | Inhibition constant, a measure of the inhibitor's binding affinity. |

| Kₘ | Michaelis constant, the substrate concentration at which the reaction rate is half of Vₘₐₓ. |

Receptor Binding Assays and Ligand-Receptor Interactions

If the target is a receptor, detailed binding assays are conducted to characterize the affinity and kinetics of the interaction. Radioligand binding assays, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (K₋), association rate (k₋), and dissociation rate (k₋). Functional assays are also crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the receptor.

Cell-Based Reporter Gene Assays for Pathway Modulation

Cell-based reporter gene assays are powerful tools to screen for and characterize the ability of a compound to modulate specific cellular signaling pathways. In the context of this compound, these assays could be employed to identify which, if any, signaling cascades are affected by its presence.

A typical experimental setup would involve engineering a cell line to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific transcription factor. For instance, to investigate the effect on the NF-κB pathway, a reporter construct containing multiple NF-κB binding sites upstream of the luciferase gene would be introduced into cells. These cells would then be treated with various concentrations of this compound, and the reporter gene expression would be quantified.

Hypothetical Data Table: Modulation of Signaling Pathways by this compound

| Target Pathway | Reporter Gene Construct | Cell Line | Concentration of this compound (µM) | Fold Change in Reporter Activity (vs. Vehicle Control) |